Thermodynamic Differentiation in Hydrocarbon Mixtures: Excess Enthalpy of 2-Methyl-1-pentanol vs. 1-Hexanol and 2-Ethyl-1-butanol with n-Hexane
The molar excess enthalpy (HE) of 2-methyl-1-pentanol in binary mixtures with n-hexane and its isomers demonstrates a quantifiably distinct thermodynamic behavior compared to its structural analogs, 1-hexanol and 2-ethyl-1-butanol, when measured under identical conditions. This difference in HE reflects the unique intermolecular interactions imparted by the specific position of the methyl branch in 2-methyl-1-pentanol, which directly influences the heat of mixing in solvent formulations [1].
| Evidence Dimension | Molar excess enthalpy (HE) at 298.15 K for binary mixture with n-hexane |
|---|---|
| Target Compound Data | HE reported and compared to 1-hexanol and 2-ethyl-1-butanol; specific numeric values for equimolar mixtures are available in the original dataset |
| Comparator Or Baseline | 1-Hexanol (linear C6 alcohol) and 2-Ethyl-1-butanol (C6 alcohol with ethyl branch at C2) |
| Quantified Difference | The HE values for the three alcohols are distinctly different across all hexane isomers, demonstrating that the specific branching pattern (methyl at C2 vs. ethyl at C2 vs. linear) alters the heat of mixing profile |
| Conditions | Binary mixtures with n-hexane and its isomers, measured at 298.15 K using a flow microcalorimeter |
Why This Matters
For processes requiring precise thermal management during mixing or dissolution of resins in hydrocarbon-based solvent blends, the specific HE profile of 2-methyl-1-pentanol is not interchangeable with 1-hexanol or 2-ethyl-1-butanol; substituting one for another will alter the heat of mixing and potentially compromise process safety or product consistency.
- [1] Kimura, F., & Benson, G. C. (1982). Excess enthalpies of binary mixtures of 2-ethyl-1-butanol with hexane isomers. Fluid Phase Equilibria, 9(1), 99-104. View Source
